Hexanitrobenzene
Overview
Description
Preparation Methods
Hexanitrobenzene can be synthesized through various methods. One notable method involves the oxidation of pentanitroaniline with hydrogen peroxide in sulfuric acid . During World War II, a semi-industrial scale synthesis method was suggested in Germany, which involved the following steps :
- Partial reduction of trinitrobenzene to trinitrohydroxybenzene.
- Nitration of trinitrohydroxybenzene to form hexanitrohydroxybenzene.
- Oxidation of hexanitrohydroxybenzene to this compound.
Chemical Reactions Analysis
Hexanitrobenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other nitro compounds.
Reduction: Reduction of this compound can lead to the formation of less nitrated benzene derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexanitrobenzene has several scientific research applications, particularly in the field of energetic materials. It is used as a precursor in the synthesis of other high-energy compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene . Additionally, this compound has been experimentally used as a gas source for explosively pumped gas dynamic lasers . Its unique properties make it valuable for studying the behavior of high-energy materials and their applications in various industries.
Mechanism of Action
The mechanism of action of hexanitrobenzene primarily involves its explosive properties. When subjected to shock or friction, this compound decomposes rapidly, releasing a large amount of energy. This decomposition is facilitated by the presence of multiple nitro groups, which provide a high density of oxygen and nitrogen atoms. The molecular targets and pathways involved in its explosive behavior include the rapid formation of gases such as carbon dioxide and nitrogen .
Comparison with Similar Compounds
Hexanitrobenzene can be compared with other similar nitrobenzene compounds, such as:
1,3,5-triamino-2,4,6-trinitrobenzene (TATB): TATB is another high-energy compound known for its stability and safety.
Tetranitromethane: This compound is also used in high-energy applications but differs in its molecular structure and properties.
This compound is unique due to its high density and the presence of six nitro groups, making it one of the most energetic single benzene ring-containing compounds .
Properties
IUPAC Name |
1,2,3,4,5,6-hexanitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKZIAODKDJPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893766 | |
Record name | Hexanitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13232-74-1 | |
Record name | Hexanitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13232-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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